Cas no 883984-99-4 (1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride)
![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride structure](https://www.kuujia.com/scimg/cas/883984-99-4x500.png)
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride
- 1',4'-Dihydro-2'H-spiro[piperidine-4,3'-quinolin]-2'-one dihydroc hloride
- SCHEMBL3185718
- 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-onedihydrochloride
- 883984-99-4
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- Inchi: InChI=1S/C13H16N2O.2ClH/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12;;/h1-4,14H,5-9H2,(H,15,16);2*1H
- InChI Key: IIXWYJUPFFPACI-UHFFFAOYSA-N
- SMILES: C1CNCCC12CC3=CC=CC=C3NC2=O.Cl.Cl
Computed Properties
- Exact Mass: 288.08
- Monoisotopic Mass: 288.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 284
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM217997-1g |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride |
883984-99-4 | 95% | 1g |
$575 | 2021-08-04 | |
Alichem | A129007252-10g |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride |
883984-99-4 | 95% | 10g |
$4301.40 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H50690-250mg |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride |
883984-99-4 | 98% | 250mg |
¥3472.0 | 2023-09-07 | |
Chemenu | CM217997-1g |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride |
883984-99-4 | 95% | 1g |
$*** | 2023-05-29 | |
Alichem | A129007252-25g |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride |
883984-99-4 | 95% | 25g |
$6901.00 | 2023-08-31 | |
Alichem | A129007252-5g |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride |
883984-99-4 | 95% | 5g |
$2733.60 | 2023-08-31 |
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride Related Literature
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Additional information on 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride (CAS No. 883984-99-4): A Comprehensive Overview
In the realm of pharmaceutical and chemical research, 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride (CAS No. 883984-99-4) has emerged as a compound of significant interest. This spirocyclic derivative, characterized by its unique piperidine-quinoline hybrid structure, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The compound's dihydrochloride salt form enhances its solubility and stability, making it a preferred choice for experimental studies.
The spiro[piperidine-4,3'-quinolin] core of this molecule is a key structural motif found in various bioactive compounds. Researchers are particularly intrigued by its potential to modulate central nervous system (CNS) targets, given the prevalence of quinoline and piperidine moieties in neuroactive drugs. Recent studies have explored its role in addressing neurodegenerative disorders, a hot topic in contemporary medical research. With the global rise in conditions like Alzheimer's and Parkinson's disease, compounds like 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride are being scrutinized for their therapeutic potential.
From a synthetic chemistry perspective, the compound's spirocyclic architecture presents both challenges and opportunities. The fusion of piperidine and quinoline rings requires precise synthetic strategies, often involving multicomponent reactions or catalyzed cyclizations. These methods align with the growing demand for green chemistry and sustainable synthesis, as researchers seek to minimize waste and energy consumption. The dihydrochloride form further simplifies purification and handling, which is critical for scalability in industrial applications.
In the context of drug design, 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride offers a versatile scaffold for structure-activity relationship (SAR) studies. Its hydrogen bond acceptors and lipophilic domains make it a candidate for optimizing pharmacokinetic properties, such as blood-brain barrier (BBB) penetration. This is particularly relevant given the increasing focus on CNS-targeted therapies in the pharmaceutical industry. Moreover, the compound's rigid spiro structure may reduce off-target effects, a common concern in drug development.
Beyond its pharmacological potential, CAS No. 883984-99-4 has also piqued interest in material science. The quinoline component is known for its fluorescence properties, suggesting possible applications in sensors or imaging probes. This multidisciplinary appeal underscores the compound's versatility and aligns with the trend toward convergent research, where chemical entities are explored for multiple applications.
As the scientific community continues to investigate 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride, questions about its metabolic stability, toxicity profile, and synthetic accessibility remain active areas of inquiry. These topics frequently appear in search engine queries and academic discussions, reflecting the compound's relevance to both fundamental and applied research. With advancements in computational chemistry and high-throughput screening, the future holds promise for unlocking the full potential of this intriguing molecule.
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